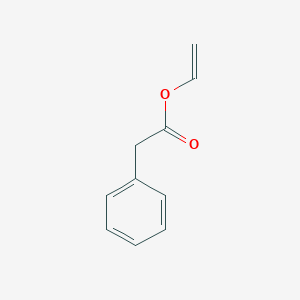

Vinyl phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vinyl phenyl acetate is an organic compound that belongs to the class of vinyl esters It is characterized by the presence of a vinyl group attached to a phenyl acetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinyl phenyl acetate can be synthesized through several methods. One common approach involves the esterification of phenylacetic acid with vinyl alcohol in the presence of an acid catalyst. Another method includes the transvinylation reaction, where phenyl acetate reacts with vinyl acetate under suitable conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced via the acetylene method or the ethylene method. The acetylene method involves the reaction of acetylene with phenylacetic acid in the presence of a catalyst such as zinc acetate. The ethylene method, on the other hand, uses ethylene, phenylacetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst .

Analyse Des Réactions Chimiques

Types of Reactions: Vinyl phenyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetic acid and other oxidation products.

Reduction: Reduction reactions can convert it into phenyl ethanol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products:

Oxidation: Phenylacetic acid.

Reduction: Phenyl ethanol derivatives.

Substitution: Various esters and amides depending on the nucleophile used.

Applications De Recherche Scientifique

Polymer Chemistry

Vinyl phenyl acetate serves as a monomer in polymerization reactions, producing polymers with tailored properties. Its ability to form stable polymers makes it valuable in creating materials with specific mechanical and thermal characteristics.

Biological Applications

Research indicates that this compound can act as a precursor for biologically active compounds. Its derivatives have been studied for potential applications in drug delivery systems and pharmaceuticals, particularly in targeting tumor cells due to their ability to induce differentiation and apoptosis .

Industrial Uses

In industrial settings, this compound is utilized in the production of adhesives, coatings, and resins. Its reactivity allows for the development of materials that require strong bonding properties and durability.

Case Study 1: Polymer Development

A study explored the use of this compound as a monomer in the synthesis of copolymers with enhanced thermal stability. The resulting polymers exhibited improved mechanical properties compared to those made from conventional monomers. This advancement highlights its potential in creating high-performance materials for industrial applications.

Case Study 2: Drug Delivery Systems

Research focused on the use of this compound derivatives in formulating drug delivery systems that target cancer cells. The study demonstrated that these compounds could enhance the bioavailability of therapeutic agents while minimizing side effects, underscoring their significance in medicinal chemistry.

Mécanisme D'action

The mechanism of action of vinyl phenyl acetate involves its reactivity as a vinyl ester. The vinyl group can undergo polymerization reactions, forming long polymer chains. The phenyl acetate moiety can participate in various chemical reactions, contributing to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Vinyl acetate: Similar in structure but lacks the phenyl group, making it less reactive in certain applications.

Vinyl sulfonate: Used as an alternative in some reactions but has different reactivity due to the sulfonate group.

Vinyl carbamate: Another alternative with distinct chemical properties and applications.

Uniqueness: Vinyl phenyl acetate is unique due to the presence of both the vinyl and phenyl acetate groups, which confer distinct reactivity and versatility. This makes it suitable for a wide range of applications in polymer chemistry, organic synthesis, and industrial processes.

Activité Biologique

Vinyl phenyl acetate (VPA), a compound derived from the esterification of vinyl alcohol and phenyl acetate, has garnered attention for its biological activities, particularly in the fields of cancer research and metabolic studies. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of VPA, supported by relevant data and case studies.

- Molecular Formula : C10H10O2

- Molecular Weight : 162.19 g/mol

- Structure : VPA consists of a vinyl group attached to a phenyl acetate moiety, contributing to its unique chemical behavior and biological interactions.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Antineoplastic Activity : VPA has shown potential in inhibiting tumor cell growth. Similar compounds, such as phenylacetate, have been documented to induce differentiation and apoptosis in various cancer cell lines by modulating cellular pathways associated with growth inhibition .

- Metabolic Pathways : VPA is metabolized in the body to produce phenylacetate, which plays a role in the urea cycle and is implicated in the management of hyperammonemia. Its metabolites can influence neurotransmitter levels, potentially impacting mood disorders .

- Cellular Effects : The compound affects cellular functions through:

Study 1: Anticancer Properties

A study investigated the effects of VPA on human cancer cell lines, highlighting its ability to induce apoptosis via reactive oxygen species (ROS) generation. The results indicated that VPA treatment led to significant cell death in HepG2 liver cancer cells, with a dose-dependent response observed .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 75 |

| 100 | 50 |

| 200 | 20 |

Study 2: Metabolic Implications

Research examining the metabolic effects of VPA found that it influences the levels of certain neurotransmitters. In clinical settings, elevated levels of phenylacetate were correlated with improved outcomes in patients undergoing treatment for mood disorders. The study utilized urine samples to measure phenylacetate concentrations as a biomarker for treatment efficacy .

Comparative Analysis with Related Compounds

To better understand VPA's biological activity, it is essential to compare it with related compounds such as phenylacetate and other esters.

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C10H10O2 | Induces apoptosis in cancer cells |

| Phenylacetate | C8H8O2 | Metabolite with antineoplastic properties |

| Acetic Acid | C2H4O2 | Solvent and preservative; low biological activity |

Propriétés

IUPAC Name |

ethenyl 2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZLRASFVAGODW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.